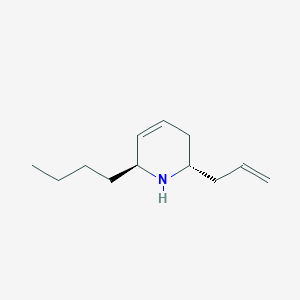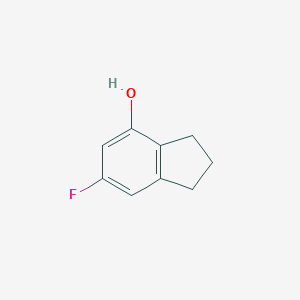
6-fluoro-2,3-dihydro-1H-inden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2,3-dihydro-1H-inden-4-ol, also known as FDIO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FDIO is a highly reactive molecule that can be used in a variety of experiments, including those related to chemical synthesis, biochemistry, and pharmacology. In
Mécanisme D'action
6-fluoro-2,3-dihydro-1H-inden-4-ol acts as a ROS sensor by undergoing a fluorine substitution reaction with ROS, resulting in the formation of a highly fluorescent compound. This reaction is specific to ROS and does not occur with other reactive species, such as reactive nitrogen species (RNS). The fluorescence of 6-fluoro-2,3-dihydro-1H-inden-4-ol can be measured using a variety of techniques, including fluorescence microscopy and spectroscopy.
Effets Biochimiques Et Physiologiques
6-fluoro-2,3-dihydro-1H-inden-4-ol has been shown to have a variety of biochemical and physiological effects, including its ability to induce oxidative stress and apoptosis in cancer cells. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-fluoro-2,3-dihydro-1H-inden-4-ol in lab experiments is its high sensitivity and specificity for ROS detection. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol is easy to synthesize and can be used in a variety of experimental systems, including cell cultures and animal models. However, one limitation of using 6-fluoro-2,3-dihydro-1H-inden-4-ol is its potential toxicity, which can vary depending on the experimental conditions and the concentration used.
Orientations Futures
There are several future directions for research related to 6-fluoro-2,3-dihydro-1H-inden-4-ol, including its use as a diagnostic tool for diseases related to oxidative stress, such as cardiovascular disease and diabetes. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol could be used as a therapeutic agent for cancer and neurodegenerative diseases, either alone or in combination with other drugs. Finally, further studies are needed to determine the optimal experimental conditions for using 6-fluoro-2,3-dihydro-1H-inden-4-ol in various experimental systems, as well as to investigate its potential side effects and toxicity.
Méthodes De Synthèse
6-fluoro-2,3-dihydro-1H-inden-4-ol can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts acylation, and the Pd-catalyzed Suzuki-Miyaura coupling reaction. The most common method involves the reaction of 2,3-dihydro-1H-inden-4-ol with fluorine gas in the presence of a catalyst, such as iron(III) fluoride. This reaction yields 6-fluoro-2,3-dihydro-1H-inden-4-ol as a white crystalline solid with a melting point of 92-94°C.
Applications De Recherche Scientifique
6-fluoro-2,3-dihydro-1H-inden-4-ol has a wide range of applications in scientific research, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) and as a precursor for the synthesis of other compounds. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol has been used in studies related to oxidative stress, neurodegenerative diseases, and cancer.
Propriétés
Numéro CAS |
161178-27-4 |
|---|---|
Nom du produit |
6-fluoro-2,3-dihydro-1H-inden-4-ol |
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
6-fluoro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H9FO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2 |
Clé InChI |
JUZRQHDTSQCKEP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C(=CC(=C2)F)O |
SMILES canonique |
C1CC2=C(C1)C(=CC(=C2)F)O |
Synonymes |
1H-Inden-4-ol,6-fluoro-2,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



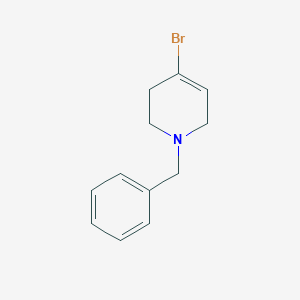

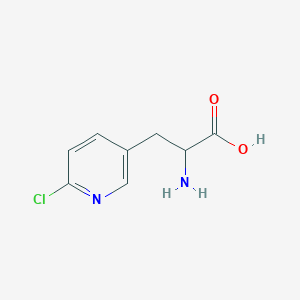
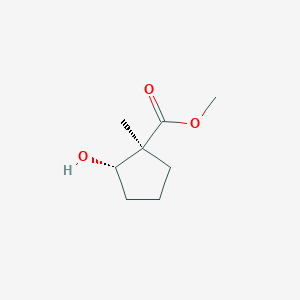
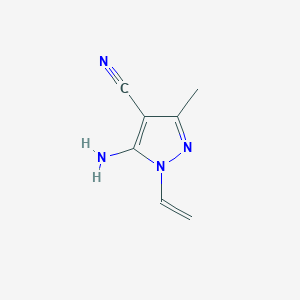
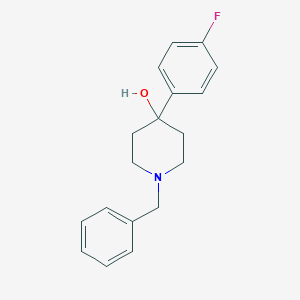
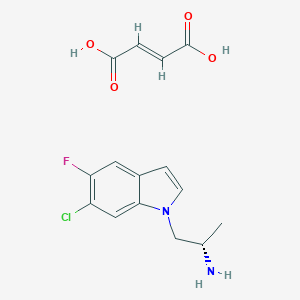
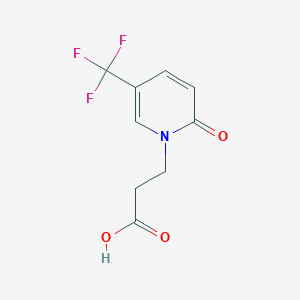
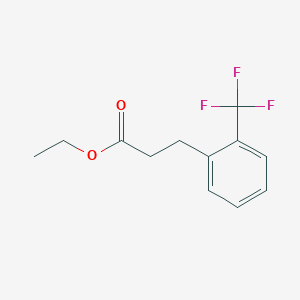
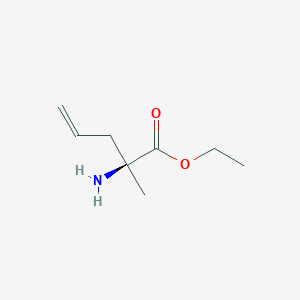
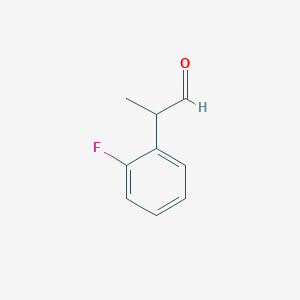
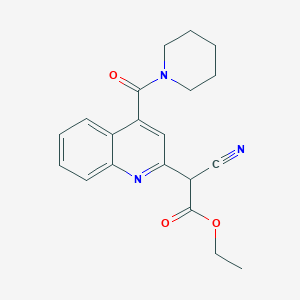
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
